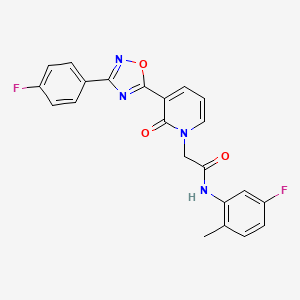

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

This compound is a fluorinated acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a pyridinone core. The structure includes two fluorophenyl substituents: a 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen and a 4-fluorophenyl group on the oxadiazole ring. Such fluorinated aromatic systems are known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c1-13-4-7-16(24)11-18(13)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-8-15(23)9-6-14/h2-11H,12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCCQABVHSOBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Key Differences: Replaces the 1,2,4-oxadiazole-pyridinone core with an oxazolidinone ring. The substituents include a 2,6-dimethylphenyl group and a methoxyacetamide side chain.

- The absence of fluorine atoms may decrease lipophilicity compared to the target compound .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Key Differences: Substitutes the oxadiazole ring with a dihydrothiadiazole system. The 4-fluorophenyl group is retained, but the pyridinone moiety is absent.

2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (CAS 876577-89-8)

- Key Differences : Replaces the fluorophenyl groups with a 2-methyl-3-furyl substituent and introduces a thioether linkage.

- Functional Impact : The furyl group’s lower electronegativity compared to fluorophenyl may reduce binding to electron-deficient biological targets. The thioether enhances solubility but decreases metabolic stability .

Fluorinated Acetamide Derivatives

N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5)

- Key Differences: Features dual sulfur atoms in the thiadiazole ring and a methylsulfanyl group instead of the pyridinone-oxadiazole system.

- Functional Impact: Increased sulfur content may improve radical scavenging but introduce toxicity risks. The lack of pyridinone reduces hydrogen-bond donor capacity .

Antiproliferative Hydroxyacetamide Derivatives (FP1–12 Series)

- Key Differences : Contains triazole and imidazole rings instead of oxadiazole. Substituents include hydroxyacetamide and phenyl groups.

- Functional Impact : These derivatives exhibit antiproliferative activity against cancer cell lines, but their IC₅₀ values (5–20 μM) are higher than typical oxadiazole-based inhibitors, suggesting lower potency .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Fluorine Impact: Fluorophenyl groups in the target compound likely enhance blood-brain barrier penetration compared to non-fluorinated analogues like oxadixyl .

- Heterocycle Stability : The 1,2,4-oxadiazole ring offers greater thermal and enzymatic stability than thiadiazole or dihydrothiadiazole systems, as seen in and .

- Activity Trade-offs: Antibacterial oxazolidinones () show higher potency but may suffer from toxicity due to dichloropyrimidine, whereas antiproliferative triazole derivatives () prioritize solubility over target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.